3-Ethyl-2-propylquinoline-4-carboxylic acid
Description
3-Ethyl-2-propylquinoline-4-carboxylic acid is a quinoline derivative characterized by an ethyl group at position 3, a propyl group at position 2, and a carboxylic acid moiety at position 4 of the quinoline core.
Properties
IUPAC Name |
3-ethyl-2-propylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-7-12-10(4-2)14(15(17)18)11-8-5-6-9-13(11)16-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUBXMWGFOOGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propylquinoline-4-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with ethyl and propyl groups under controlled conditions. One common method involves the alkylation of quinoline-4-carboxylic acid with ethyl and propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-propylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halides and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-Ethyl-2-propylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its quinoline core structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-ethyl-2-propylquinoline-4-carboxylic acid, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives
Key Observations
Substituent Effects on Bioactivity: The 2-phenylquinoline-4-carboxylic acid derivative (5b2) demonstrated significant antibacterial activity (MIC = 25.35 µg/mL against S. aureus), attributed to its pyrrolidinyl acetamido side chain, which may facilitate target binding . The hydroxy group in 3-hydroxy-2-phenylquinoline-4-carboxamide (skb_a) could enhance solubility but may reduce membrane permeability compared to alkyl-substituted analogs like this compound .
Electronic and Steric Influences: The methoxy group in 2-(3-methoxyphenyl)quinoline-4-carboxylic acid introduces electron-donating effects, which may alter the acidity of the carboxylic acid moiety or stabilize π-π interactions in target binding . Chloro and methyl substituents in pyrimidine-4-carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) increase electrophilicity, making them reactive intermediates for further functionalization .
Synthetic Accessibility: Yields for quinoline-4-carboxylic acid derivatives vary widely. For example, compound 5b2 was synthesized in 66% yield via amide coupling , whereas commercial pyrimidine derivatives (e.g., ) are available at high purity, suggesting simpler synthesis or established production protocols.
Research Implications and Gaps
- Antibacterial Optimization: The antibacterial activity of 2-phenylquinoline derivatives (e.g., 5b2) highlights the importance of polar side chains. Modifying this compound with similar groups could enhance target specificity.
- Solubility Challenges: The low solubility of alkyl-substituted quinolines may limit their therapeutic utility. Hybridizing with hydroxy-containing analogs (e.g., skb_a) could address this .
- Heterocyclic Variants: Pyrimidine-based carboxylic acids () exhibit distinct reactivity profiles, suggesting opportunities for diversifying scaffold design beyond quinoline cores.
Biological Activity
3-Ethyl-2-propylquinoline-4-carboxylic acid is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17NO2
- Molecular Weight : 245.30 g/mol
- Functional Groups : The compound features a quinoline core with ethyl and propyl substituents at the 3 and 2 positions, respectively, and a carboxylic acid group at the 4 position.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The quinoline structure is known for its role in modulating cellular processes, often through the inhibition of specific pathways involved in disease progression.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Notably:
- Minimum Inhibitory Concentration (MIC) : The compound has shown potent activity against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with MIC values as low as 0.1 mg/mL .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various quinoline derivatives highlighted that this compound was among the most effective compounds tested. Its performance was compared to standard antibiotics, showing superior activity against resistant strains .
Anticancer Properties
The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
In vitro studies have indicated that derivatives of quinoline, including this compound, can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of approximately 10 nM against leukemia cell lines, indicating strong cytotoxicity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| Quinoline-4-carboxylic acid | No ethyl or propyl substituents | Higher MIC values | Moderate activity |
| 2-Ethylquinoline-4-carboxylic acid | Ethyl group only | Moderate MIC | Low activity |
| This compound | Ethyl and propyl groups | Low MIC (0.1 mg/mL) | High potency (10 nM) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-2-propylquinoline-4-carboxylic acid, and how can reaction conditions (e.g., temperature, catalysts) be systematically optimized?
- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization reactions, such as the Gould-Jacobs reaction, or modifications of pre-formed quinoline cores. For example, acid chlorides derived from carboxylic acid precursors (e.g., 2-(3-chlorophenyl)quinoline-4-carboxylic acid) can undergo nucleophilic substitution or amide coupling reactions . Optimization requires monitoring reaction progress via TLC and adjusting parameters like stoichiometry (e.g., 10 eq. SOCl₂ for acid chloride formation) and temperature (e.g., reflux at 80°C for 5 hours). Post-synthesis purification via silica gel chromatography (e.g., 20% ethyl acetate/petroleum ether) ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H-NMR chemical shifts (δ 7.2–8.4 ppm for aromatic protons) and coupling constants (e.g., J = 6.0–8.4 Hz) help assign substituent positions . Discrepancies in data (e.g., unexpected splitting patterns) may arise from impurities or conformational isomerism. Cross-validation with Infrared (IR) spectroscopy (e.g., carbonyl stretches at 1685–1631 cm⁻¹) and X-ray crystallography (where feasible) resolves ambiguities .
Advanced Research Questions
Q. How do electronic and steric effects of the ethyl and propyl substituents influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The ethyl group at position 3 acts as an electron-donating group, activating the quinoline ring toward electrophilic attack at positions 6 and 7. Conversely, the bulkier propyl group at position 2 introduces steric hindrance, directing substitution to less hindered sites (e.g., position 6). Computational modeling (e.g., DFT calculations) can predict regioselectivity, while experimental validation involves nitration or halogenation reactions followed by LC-MS analysis to identify products .
Q. What strategies mitigate contradictions in biological activity data for quinoline-4-carboxylic acid derivatives, such as inconsistent antimicrobial potency across studies?
- Methodological Answer : Variability in bioactivity often stems from differences in assay conditions (e.g., bacterial strain selection, solvent polarity). Standardized protocols (e.g., CLSI guidelines for MIC testing) and controlled solvent systems (e.g., DMSO concentrations ≤1% v/v) reduce experimental noise. Structure-activity relationship (SAR) studies, including methyl or halogen substitutions at position 6, can isolate critical pharmacophores. For example, fluorination at position 6 enhances lipophilicity and membrane penetration, improving potency .
Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for enzyme inhibition?
- Methodological Answer : Docking simulations using software like AutoDock Vina or Schrödinger Suite predict binding affinities to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Key interactions include hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Tyr158) and hydrophobic contacts with ethyl/propyl chains. Validation via enzymatic assays (IC₅₀ measurements) and crystallographic studies (e.g., PDB: 4U0M) refines models .
Data Analysis and Reproducibility
Q. What are common pitfalls in reproducing synthetic yields for quinoline-4-carboxylic acid derivatives, and how are they addressed?
- Methodological Answer : Yield variability often arises from incomplete acid chloride formation or side reactions (e.g., dimerization). Pre-drying reagents (e.g., molecular sieves for SOCl₂) and inert atmospheres (N₂/Ar) improve consistency. Quantitative monitoring via in-situ IR (e.g., disappearance of –OH stretches at 3200–2500 cm⁻¹) ensures reaction completion. For scale-up, flow chemistry systems enhance heat and mass transfer, reducing byproducts .
Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?
- Methodological Answer : The compound is prone to hydrolysis in aqueous or acidic conditions due to the labile ester/carboxylic acid groups. Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) show optimal storage in anhydrous, aprotic solvents (e.g., DMF or DMSO) at neutral pH. Lyophilization for solid-state storage minimizes decomposition .
Applications in Drug Development
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?
- Methodological Answer : In vitro assays include Caco-2 cell monolayers for permeability and microsomal stability tests (e.g., rat liver microsomes). In vivo, murine models assess oral bioavailability and plasma half-life. LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronide conjugates). For CNS targets, blood-brain barrier penetration is evaluated via brain/plasma ratio measurements .
Q. How can structural modifications enhance the metabolic stability of this compound without compromising activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., –CF₃ at position 3) reduces oxidative metabolism by cytochrome P450 enzymes. Deuterium incorporation at labile sites (e.g., methyl groups) slows degradation (deuterium isotope effect). Prodrug strategies (e.g., ester prodrugs) also improve oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
